2-Methylbutyroylcarnitine

Descripción general

Descripción

2-Methylbutyroylcarnitine is a member of the acylcarnitine class of compounds, which are organic molecules containing a fatty acid with the carboxylic acid attached to carnitine through an ester bond . This compound is a C5-acylcarnitine with 2-methylbutyryl as the acyl substituent . It is practically insoluble in water and is a weakly acidic compound based on its pKa . This compound can be found in urine and is primarily located in the cell membrane .

Mecanismo De Acción

Target of Action

2-Methylbutyroylcarnitine is an acylcarnitine, more specifically, it is a 2-methylbutanoic acid ester of carnitine . Acylcarnitines play a crucial role in the transport of long-chain fatty acids into the mitochondria for beta-oxidation . Therefore, the primary targets of this compound are the carnitine transporters located in the mitochondrial membrane.

Mode of Action

As an acylcarnitine, this compound interacts with its targets, the carnitine transporters, by binding to them and facilitating the transport of the attached acyl group (2-methylbutanoic acid) into the mitochondria . This results in the subsequent release of the acyl group for beta-oxidation, a process that generates energy for the cell .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the fatty acid beta-oxidation pathway. In this pathway, long-chain fatty acids are broken down into acetyl-CoA units, which then enter the citric acid cycle for further oxidation and energy production .

Pharmacokinetics

As a hydrophobic molecule, it is expected to have low water solubility

Result of Action

The action of this compound results in the transport of the 2-methylbutanoic acid into the mitochondria for beta-oxidation . This process generates acetyl-CoA units, which are then used in the citric acid cycle to produce ATP, the primary energy currency of the cell .

Análisis Bioquímico

Biochemical Properties

2-Methylbutyroylcarnitine facilitates the entry of long-chain fatty acids into mitochondria via the carnitine shuttle, where they are metabolized via β-oxidation . It interacts with various enzymes, proteins, and other biomolecules, playing a pivotal role in facilitating the movement of acetyl-CoA into the matrices of mitochondria during the oxidation of fatty acids .

Cellular Effects

This compound has been found to have significant effects on various types of cells and cellular processes. For instance, it has been found to be elevated in the plasma of patients with acute coronary syndrome, ischemic stroke, and COVID-19, and is associated with an increased risk of thrombosis . It can enhance platelet reactivity, promoting thrombus formation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It has been found to activate the p38/cPLA2 pathway, promoting the production of TXA2, thereby enhancing platelet reactivity . It can also bind directly to cell receptors as a signaling molecule, transmitting intracellular signals and thereby exerting a regulatory effect on cell function .

Metabolic Pathways

This compound is involved in the ketone body carboxylation pathway It interacts with various enzymes and cofactors in this pathway

Subcellular Localization

Within the cell, this compound is primarily located in the membrane

Métodos De Preparación

The synthesis of 2-Methylbutyroylcarnitine typically involves the esterification of 2-methylbutanoic acid with carnitine . This reaction can be carried out under acidic or basic conditions, with the use of catalysts to enhance the reaction rate. Industrial production methods often employ liquid chromatography with tandem mass spectrometry (LC-MS/MS) for the precise detection and quantification of the compound .

Análisis De Reacciones Químicas

2-Methylbutyroylcarnitine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include acidic or basic environments, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .

Aplicaciones Científicas De Investigación

Cancer Research

Recent studies indicate that 2-methylbutyroylcarnitine may play a protective role against certain types of cancer. A Mendelian randomization study found that MBC is associated with a decreased risk of lung cancer, breast cancer, and ovarian cancer. Specifically, the odds ratios (OR) reported were:

- Lung Cancer : OR = 0.59 (95% CI: 0.50–0.70; P = 1.98×10^-9)

- Breast Cancer : OR = 0.77 (95% CI: 0.70–0.85; P = 3.4×10^-7)

- Ovarian Cancer : OR = 0.77 (95% CI: 0.68–0.86; P = 3.0×10^-6)

These findings suggest that MBC could serve as a potential biomarker for assessing cancer risk and could be further investigated for its mechanistic pathways in carcinogenesis .

Table 1: Protective Effects of MBC Against Cancer Types

| Cancer Type | Odds Ratio (OR) | Confidence Interval (CI) | p-value |

|---|---|---|---|

| Lung Cancer | 0.59 | 0.50–0.70 | 1.98×10^-9 |

| Breast Cancer | 0.77 | 0.70–0.85 | 3.4×10^-7 |

| Ovarian Cancer | 0.77 | 0.68–0.86 | 3.0×10^-6 |

Metabolic Disorders

This compound is also implicated in various metabolic conditions, including type 2 diabetes mellitus, obesity, and heart failure. Its levels are found to be elevated in the blood of individuals with these conditions, suggesting a potential role in metabolic dysregulation.

- Type 2 Diabetes Mellitus : Elevated levels of MBC have been observed in patients, indicating its involvement in glucose metabolism .

- Obesity : Similar elevations are noted in obese individuals, which may reflect altered fatty acid metabolism .

- Heart Failure : Studies have linked increased levels of MBC to both systolic and diastolic heart failure, suggesting it may serve as a biomarker for cardiovascular health .

Table 2: Associations of MBC with Metabolic Disorders

| Disorder | Observation |

|---|---|

| Type 2 Diabetes Mellitus | Elevated levels detected |

| Obesity | Elevated levels detected |

| Heart Failure | Linked to both systolic and diastolic heart failure |

Role as a Biomarker

The elevation or decrease of MBC levels in various physiological states indicates its potential utility as a biomarker for different diseases:

- Exudative Age-related Macular Degeneration : Increased MBC levels have been reported .

- Acute Cerebral Infarction : Elevated levels are also noted in patients suffering from this condition .

- Pregnancy Complications : Decreased levels have been observed in pregnant women whose fetuses have congenital heart defects .

Mechanistic Insights

The biological mechanisms underlying the effects of MBC are still being elucidated. It is hypothesized that MBC's role in transporting acyl-groups into mitochondria for beta-oxidation is critical for energy production and metabolic regulation . Furthermore, interactions between metabolites like MBC and intestinal microbiota may influence metabolic states and health outcomes .

Comparación Con Compuestos Similares

2-Methylbutyroylcarnitine can be compared with other acylcarnitines such as:

- Succinylcarnitine

- Hydroxybutyrylcarnitine

- Acetyl-DL-carnitine

- Glutarylcarnitine

- Propionyl-L-carnitine

- Adipoyl-L-carnitine

- Methylglutaryl-L-carnitine

- Isobutyryl-L-carnitine

- Butanoylcarnitine

- Tiglylcarnitine

What sets this compound apart is its specific structure and role in diagnosing branched-chain organic acidurias .

Actividad Biológica

2-Methylbutyroylcarnitine (2-MBC) is a short-chain acylcarnitine that plays a significant role in various metabolic processes within the human body. Its biological activity is primarily associated with fatty acid metabolism, neurological health, and potential implications in metabolic disorders and cancers. This article delves into the biological activity of 2-MBC, highlighting its synthesis, metabolic pathways, and clinical significance based on recent research findings.

2-MBC is synthesized through the esterification of carnitine and 2-methylbutanoic acid. The reaction can be represented as follows:

This compound is part of the acylcarnitine family, which are critical for transporting fatty acids into mitochondria for oxidation. Elevated levels of 2-MBC have been linked to various metabolic disorders, indicating its importance in energy metabolism and potential as a biomarker for certain diseases .

Fatty Acid Metabolism

As an acylcarnitine, 2-MBC facilitates the transport of acyl groups across mitochondrial membranes, essential for fatty acid oxidation. It is involved in several key metabolic pathways:

- Energy Production : By aiding in the transport of fatty acids into mitochondria, 2-MBC plays a crucial role in ATP production through β-oxidation.

- Metabolic Disorders : Elevated levels of 2-MBC have been observed in conditions such as non-alcoholic steatohepatitis and short/branched-chain acyl-CoA dehydrogenase deficiency, highlighting its significance in metabolic health .

Neurological Implications

Research indicates that 2-MBC may have a role in neurological disorders due to its structural relation to metabolites that can accumulate in certain conditions. Studies suggest that analyzing 2-MBC levels could provide insights into the metabolic disruptions associated with neurological diseases.

Clinical Significance and Case Studies

Recent studies have explored the association of 2-MBC with various health conditions:

- Cancer Risk : A Mendelian randomization study found that higher levels of 2-MBC were associated with a decreased risk of several cancers, including lung cancer (OR IVW = 0.59) and estrogen receptor-positive breast cancer (OR IVW = 0.72) . This suggests a protective role against certain malignancies.

- Metabolic Disorders : Research has also indicated that 2-MBC levels could serve as biomarkers for diagnosing or monitoring inborn errors of metabolism, particularly due to its prevalence in biofluids.

Research Findings Summary Table

Future Directions and Conclusion

Ongoing research aims to further elucidate the biological mechanisms underlying the activity of this compound. Understanding its interactions with specific enzymes and transport proteins could enhance our knowledge of its role in metabolism and disease states. The potential to use 2-MBC as a biomarker for various health conditions presents exciting avenues for clinical application.

Propiedades

Número CAS |

256928-75-3 |

|---|---|

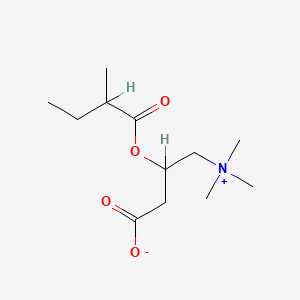

Fórmula molecular |

C12H23NO4 |

Peso molecular |

245.32 g/mol |

Nombre IUPAC |

(3R)-3-(2-methylbutanoyloxy)-4-(trimethylazaniumyl)butanoate |

InChI |

InChI=1S/C12H23NO4/c1-6-9(2)12(16)17-10(7-11(14)15)8-13(3,4)5/h9-10H,6-8H2,1-5H3/t9?,10-/m1/s1 |

Clave InChI |

IHCPDBBYTYJYIL-QVDQXJPCSA-N |

SMILES |

CCC(C)C(=O)OC(CC(=O)[O-])C[N+](C)(C)C |

SMILES isomérico |

CCC(C)C(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C |

SMILES canónico |

CCC(C)C(=O)OC(CC(=O)[O-])C[N+](C)(C)C |

Key on ui other cas no. |

31023-25-3 |

Descripción física |

Solid |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2-methylbutyroylcarnitine relate to metabolic diseases like nonalcoholic fatty liver disease (NAFLD)?

A: this compound has emerged as a potential player in metabolic health, specifically concerning NAFLD. One study using aged laying hens as a model for NAFLD found that taurine supplementation led to increased levels of several metabolites, including this compound []. This increase correlated with a reduction in fat deposition and liver damage, suggesting a protective role for this compound against NAFLD []. The study further suggests that taurine's beneficial effects might be mediated through the modulation of various metabolic pathways, including carnitine metabolism, to which this compound belongs [].

Q2: What role does this compound play in high-fat diet-induced metabolic disturbances?

A: Research suggests that this compound might play a role in mitigating high-fat diet (HFD)-induced metabolic disturbances. A study investigating the effects of red wine high-molecular-weight polymeric polyphenolic complexes (HPPCs) on HFD-induced metabolic dysregulation in mice found that HPPCs supplementation led to an increase in this compound levels in serum []. This increase was associated with improvements in HFD-induced obesity, insulin resistance, and lipid and glucose metabolic dysregulation []. While further research is needed to confirm these findings, this study suggests a potential role for this compound in ameliorating the adverse metabolic effects of HFDs.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.